![molecular formula C8H17NO3S B1672332 Felinine CAS No. 471-09-0](/img/structure/B1672332.png)
Felinine
Overview
Description
Felinine, also known as ®-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid, is an amino acid found in cat urine . It is a precursor via microbial lyase of the putative cat pheromone and thiol called 3-mercapto-3-methylbutan-1-ol (MMB) .
Synthesis Analysis
This compound synthesis starts in the liver through a condensation reaction of glutathione and isopentenyl pyrophosphate to form 3-methylbutanolglutathionine (3-MBG) . Then, kidney epithelia tissue secretes γ-glutamyl transpeptidase (γ-GTP). γ-GTP converts 3-MBG to 3-methylbutanol-cysteinylglycine (MBCG). Next, a majority of MBCG is hydrolyzed to this compound and glycine by carboxylesterase 5A, or cauxin . Cauxin specifically works by hydrolyzing the dipeptide (felinylglycine) in MBCG to increase the concentration of urinary this compound .
Molecular Structure Analysis
The molecular formula of this compound is C8H17NO3S . Its average mass is 207.290 Da and its mono-isotopic mass is 207.092911 Da .
Chemical Reactions Analysis
This compound is a unique sulfur-containing amino acid found in the urine of domestic cats and select members of the Felidae family . It has been postulated that this compound may be a precursor to a pheromone .
Physical And Chemical Properties Analysis
This compound has a molar mass of 207.29 g/mol . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Felinine Synthesis and Presence in Blood
This compound, a unique sulfur-containing amino acid found in domestic cats and some members of the Felidae family, is traditionally thought to be synthesized in the kidneys. However, research has shown that this compound is present in the blood as part of a larger molecule, γ-glutamylfelinylglycine, challenging the theory of exclusive kidney synthesis. This finding opens new avenues for understanding the metabolic pathways and functions of this compound in feline biology (Rutherfurd et al., 2002).
Influence on Testosterone Secretion in Rats
This compound and its derivatives, known for their sex- and age-dependent excretion in cats, have shown interspecies effects. Studies demonstrate that exposure to L-felinine can significantly suppress plasma testosterone in male rats, indicating a potential interspecies chemical communication mechanism or a defensive response to a predator's chemical signals (Voznessenskaya & Laktionova, 2019).
This compound as a Pheromone Precursor
This compound's high excretion rates in male cats suggest a role in pheromonal communication. The isoamyl moiety of this compound, possibly originating from the same isoprenoid pool as cholesterol synthesis, hints at a complex biochemical pathway. This compound’s function as a pheromone precursor remains a speculation, but its unique biochemical properties in Felidae species point towards a significant role in feline communication and territorial marking (Hendriks et al., 1995).
Stability and Reactivity
The stability of this compound, particularly in feline urine, has been a subject of interest. Studies show that synthetic this compound reacts specifically with urea, independent of pH, suggesting a unique interaction mechanism in feline physiology. This stability is critical for understanding the compound's role and function in feline biology (Rutherfurd et al., 2007).
Dietary Influences on this compound Excretion
Research indicates that this compound synthesis in cats is regulated by dietary factors, particularly cystine availability. Dietary cystine has been shown to increase urinary this compound excretion, highlighting the importance of diet in the metabolic processes of this compound synthesis and its potential physiological and behavioral impacts on feline species (Hendriks et al., 2008).
Relationship with Testosterone
A study on kittens revealed a correlation between plasma testosterone and urinary this compound levels, suggesting a hormonal influence on this compound production and excretion. This relationship was particularly evident in male cats, supporting the theory of this compound’s involvement in pheromonal communication and potentially sex-linked control mechanisms (Tarttelin et al., 1998).
Mechanism of Action
Target of Action
Felinine, also known as ®-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid, is an amino acid found in cat urine . The primary target of this compound is the γ-glutamyl transpeptidase (γ-GTP) and carboxylesterase 5A, or cauxin, enzymes present in the kidney epithelia tissue . These enzymes play a crucial role in the synthesis and excretion of this compound .
Mode of Action
This compound interacts with its targets, γ-GTP and cauxin, to undergo a series of biochemical transformations. γ-GTP converts 3-methylbutanolglutathionine (3-MBG) to 3-methylbutanol-cysteinylglycine (MBCG). Then, cauxin hydrolyzes the dipeptide (felinylglycine) in MBCG to increase the concentration of urinary this compound .
Biochemical Pathways
The synthesis of this compound begins in the liver through a condensation reaction of glutathione and isopentenyl pyrophosphate to form 3-MBG . This is then converted to MBCG by γ-GTP in the kidney epithelia tissue . A majority of MBCG is hydrolyzed to this compound and glycine by cauxin . The leftover MBCG is converted to this compound and secreted into the cells where it is acetylated and transported to fecal material .
Pharmacokinetics
This compound is synthesized in the liver and kidneys, and then excreted in the urine . High concentrations of this compound are present in urine, while a minor concentration of N-acetylthis compound is present in cat excrement
Result of Action
The result of this compound’s action is the production of a strong odor in cat urine. This odor is likely used for communication amongst cats as well as scaring away predators and rivals . It can mark their territory amongst other male cats and attract a female mate .
Action Environment
The excretion of this compound is regulated by levels of testosterone, and so its concentration is dependent on the sex and age of the cat . Environmental factors that could influence the action of this compound include the cat’s diet and overall health, but these require further investigation.
properties
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFERABFGYYJODC-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCO)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197036 | |
Record name | Felinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
471-09-0 | |
Record name | Felinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Felinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Felinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FELININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V49J0ABL5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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